1-[(E)-Ethenyldiazenyl]hex-5-en-1-one
Description
1-[(E)-Ethenyldiazenyl]hex-5-en-1-one is an α,β-unsaturated ketone featuring a hex-5-en-1-one backbone and an (E)-ethenyldiazenyl substituent. The diazenyl group (–N=N–) conjugated with an ethenyl moiety distinguishes this compound from simpler α,β-unsaturated ketones, imparting unique electronic and photochemical properties.
The diazenyl group is redox-active and can participate in azo coupling reactions, making this compound relevant in photoresponsive materials and dye synthesis. Its synthesis likely involves diazonium salt intermediates or condensation reactions under controlled conditions to preserve the (E)-stereochemistry.
Properties
CAS No. |
676471-06-0 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
N-ethenyliminohex-5-enamide |
InChI |
InChI=1S/C8H12N2O/c1-3-5-6-7-8(11)10-9-4-2/h3-4H,1-2,5-7H2 |
InChI Key |
CMYUZMDTZHFGFA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC(=O)N=NC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-Ethenyldiazenyl]hex-5-en-1-one typically involves the reaction of hex-5-en-1-one with diazene compounds under controlled conditions. One common method involves the use of a diazotization reaction, where an amine precursor is treated with nitrous acid to form the diazonium salt, which then reacts with hex-5-en-1-one to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of 1-[(E)-Ethenyldiazenyl]hex-5-en-1-one may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-Ethenyldiazenyl]hex-5-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert the ethenyldiazenyl group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[(E)-Ethenyldiazenyl]hex-5-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(E)-Ethenyldiazenyl]hex-5-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The ethenyldiazenyl group can participate in various biochemical pathways, influencing cellular processes and metabolic functions. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-[(E)-Ethenyldiazenyl]hex-5-en-1-one with structurally related compounds, emphasizing differences in substituents, reactivity, and applications:
Key Structural and Functional Differences:
Substituent Effects :
- The diazenyl group in the target compound enables azo-based reactivity (e.g., photoisomerization), absent in p-tolyl or spirocyclic analogs .
- Spirocyclic dioxane in ’s compound restricts conformational flexibility, favoring intramolecular photocycloadditions over ketone-based reactions .
- Triazole rings () enhance hydrogen-bonding capacity, improving binding to biological targets compared to the diazenyl group’s planar structure .
Synthetic Routes :
Industrial Relevance :
Research Findings and Data
Physical Properties (Comparative Analysis):
| Property | 1-[(E)-Ethenyldiazenyl]hex-5-en-1-one | 1-(P-Tolyl)hex-5-en-1-one | 1-(1,4-dioxaspiro[4.5]dec-6-en-6-yl)hex-5-en-1-one |
|---|---|---|---|
| Molecular Weight (g/mol) | ~210–220 (estimated) | 188.27–202.29 | 248.31 |
| Boiling Point (°C) | Not reported | 250–300 (extrapolated) | Not reported |
| Solubility | Moderate in polar solvents | Low in water, high in DCM | High in ethers and chlorinated solvents |
Reactivity Highlights:
- Photochemical Behavior: The diazenyl group undergoes reversible E/Z isomerization under UV light, a trait absent in non-diazenyl analogs .
- Electrophilic Susceptibility : The α,β-unsaturated ketone backbone is prone to Michael additions, but the diazenyl group may redirect reactivity toward azo-coupled products .
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